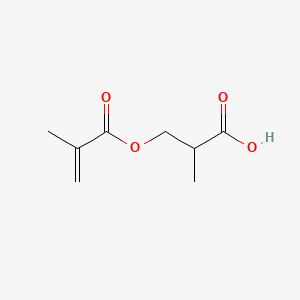

2-Carboxypropyl methacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

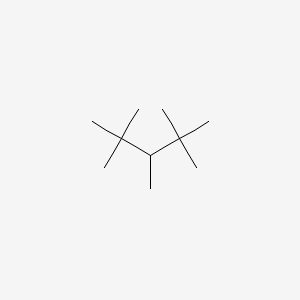

2-カルボキシプロピルメタクリレートは、分子式C8H12O4の有機化合物です。これはメタクリレート誘導体であり、カルボン酸基とエステル基の存在によって特徴付けられます。 この化合物は、重合してコポリマーを形成する能力など、独自の化学的性質により、さまざまな用途で使用されています .

2. 製法

合成経路と反応条件: 一般的な方法の1つは、メタクリル酸と3-ヒドロキシプロピオン酸を、硫酸などの触媒の存在下で反応させることです .

工業生産方法: 2-カルボキシプロピルメタクリレートを含むメタクリレートの工業生産は、しばしばアセトンシアノヒドリン(ACH)プロセスを使用します。 このプロセスは、アセトンとシアン化水素を反応させてアセトンシアノヒドリンを形成し、次に一連の触媒反応によってメタクリル酸とそのエステルに変換されます .

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of methacrylic acid with 3-hydroxypropionic acid in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of methacrylates, including 2-carboxypropyl methacrylate, often utilizes the acetone cyanohydrin (ACH) process. This process involves the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic reactions .

化学反応の分析

反応の種類: 2-カルボキシプロピルメタクリレートは、次のようなさまざまな化学反応を起こすことができます。

重合: ホモポリマーとコポリマーを形成するために重合できます。

エステル化: アルコールと反応してエステルを形成します。

加水分解: メタクリル酸と3-ヒドロキシプロピオン酸に分解されます。

一般的な試薬と条件:

重合: アゾビスイソブチロニトリル(AIBN)などのフリーラジカル開始剤によって、1,4-ジオキサンなどの溶媒中で開始されます.

エステル化: 硫酸などの酸によって触媒されます。

加水分解: 通常は酸性または塩基性条件下で行われます。

主な生成物:

重合: さまざまな用途を持つポリマーとコポリマー。

エステル化: 使用したアルコールに応じてさまざまなエステル。

加水分解: メタクリル酸と3-ヒドロキシプロピオン酸。

4. 科学研究への応用

2-カルボキシプロピルメタクリレートは、科学研究において幅広い用途があります。

生物学: 生体適合性材料や薬物送達システムの開発に利用されています。

医学: 医療機器や組織工学への利用が検討されています。

科学的研究の応用

2-Carboxypropyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of functional polymers and copolymers.

Biology: Utilized in the development of biocompatible materials and drug delivery systems.

Medicine: Investigated for use in medical devices and tissue engineering.

Industry: Employed in the production of adhesives, coatings, and resins.

作用機序

2-カルボキシプロピルメタクリレートの作用機序は、重合して架橋ネットワークを形成する能力を伴います。この特性は、さまざまな高分子材料の生成において利用されています。 この化合物は、生体分子と相互作用することができ、生体医学的用途に役立ちます .

類似の化合物:

- 2-ヒドロキシエチルメタクリレート(HEMA)

- エチレングリコールジメタクリレート(EGDMA)

- 2-ヒドロキシプロピルメタクリレート(HPMA)

比較: 2-カルボキシプロピルメタクリレートは、カルボン酸基とエステル基の両方が存在することで独自であり、汎用性の高い化学反応性と重合挙動を実現します。 HEMAやHPMAなどの類似の化合物と比較して、カルボン酸基により追加の官能基化の可能性を提供します .

類似化合物との比較

- 2-Hydroxyethyl methacrylate (HEMA)

- Ethylene glycol dimethacrylate (EGDMA)

- 2-Hydroxypropyl methacrylate (HPMA)

Comparison: 2-Carboxypropyl methacrylate is unique due to the presence of both a carboxylic acid group and an ester group, which allows for versatile chemical reactivity and polymerization behavior. Compared to similar compounds like HEMA and HPMA, it offers additional functionalization possibilities due to the carboxylic acid group .

特性

CAS番号 |

73850-50-7 |

|---|---|

分子式 |

C8H12O4 |

分子量 |

172.18 g/mol |

IUPAC名 |

2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid |

InChI |

InChI=1S/C8H12O4/c1-5(2)8(11)12-4-6(3)7(9)10/h6H,1,4H2,2-3H3,(H,9,10) |

InChIキー |

JPVKGOUOYQMHDD-UHFFFAOYSA-N |

正規SMILES |

CC(COC(=O)C(=C)C)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)